5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide
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Overview
Description
5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide is an organic compound with a complex structure that includes cyano, hydroxymethyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with 2-methylbenzenesulfonamide, nitration is performed to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Formylation and Cyanation: The amino group is then formylated to introduce a formyl group, which is subsequently converted to a cyano group through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of new sulfonamide derivatives with different substituents on the nitrogen.
Scientific Research Applications
Chemistry
In chemistry, 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various enzymes.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a drug candidate.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity. The cyano and hydroxymethyl groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-cyano-2-methylbenzenesulfonamide: Lacks the hydrox
Properties
IUPAC Name |
5-cyano-N-[5-(hydroxymethyl)-2-methylphenyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-6-14(10-19)7-15(11)18-22(20,21)16-8-13(9-17)5-4-12(16)2/h3-8,18-19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZZUDWOSVCDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)NS(=O)(=O)C2=C(C=CC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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